molecular formula C17H13F2N3OS B2699186 3,4-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide CAS No. 863513-28-4

3,4-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide

Cat. No. B2699186
CAS RN: 863513-28-4
M. Wt: 345.37
InChI Key: WCKZWBCRMJWXSI-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide” is a type of aryl-phenylketone . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

The synthesis of such compounds involves complex reactions. For instance, the synthesis of fluorinated pyridines involves the fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C . This forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another example is the reaction of 3-Bromo-2-nitropyridine with Bu 4 N + F − in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom . It also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. For instance, the fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could result in interesting and unusual physical, chemical and biological properties .

Scientific Research Applications

Heterocyclic Synthesis

This compound is a key intermediate in the synthesis of heterocyclic compounds, demonstrating its versatility in generating diverse structures. Studies have shown its application in producing thiophene, pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives through reactions with different nitrogen nucleophiles. These processes underscore its utility in constructing complex molecules with potential pharmacological activities (Mohareb et al., 2004).

Antituberculosis Activity

A notable application is in the design and synthesis of thiazole-aminopiperidine hybrid analogues acting as Mycobacterium tuberculosis GyrB inhibitors. By targeting the GyrB ATPase and DNA gyrase of Mycobacterium tuberculosis, these compounds exhibit promising antituberculosis activity. This highlights the potential of 3,4-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide derivatives in contributing to the development of new antituberculosis agents (Jeankumar et al., 2013).

Anti-Cancer Properties

Research on the synthesis and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541) has shown that such derivatives are selective and potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These findings are crucial for developing new therapies targeting cancer, as VEGFR-2 plays a significant role in tumor angiogenesis. The compound exhibited excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in cancer models, making it a candidate for further development as an anti-cancer agent (Borzilleri et al., 2006).

Fluorescence and Anticancer Activity

The compound's derivatives have been investigated for their fluorescence properties and anticancer activity, particularly in the synthesis of Co(II) complexes with thiazol-2-yl and pyridin-2-ylmethylene amino groups. These complexes exhibit interesting fluorescence properties and have shown potential in vitro cytotoxicity against human breast cancer cell lines, indicating their applicability in developing fluorescent markers and anticancer drugs (Vellaiswamy & Ramaswamy, 2017).

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological activities and potential applications. For instance, fluoropyridines present a special interest as potential imaging agents for various biological applications . Additionally, the development of more efficient synthesis methods for such compounds could also be a focus of future research .

properties

IUPAC Name

3,4-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-14-4-3-11(8-15(14)19)16(23)21-7-5-13-10-24-17(22-13)12-2-1-6-20-9-12/h1-4,6,8-10H,5,7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKZWBCRMJWXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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